Thermodynamic Stability Advantage of 3-Thiophenecarboxylic Acid Moiety vs 2-Isomer
The 3-thiophenecarbonyl moiety in 2-[(thien-3-ylcarbonyl)amino]benzoic acid confers intrinsically greater thermodynamic stability compared to the 2-position regioisomer. Calorimetric and computational studies demonstrate that 3-thiophenecarboxylic acid is thermodynamically more stable than 2-thiophenecarboxylic acid [1].
| Evidence Dimension | Isomerization enthalpy (thermodynamic stability) |
|---|---|
| Target Compound Data | 3-thiophenecarboxylic acid (basis of target compound's thiophene moiety) |
| Comparator Or Baseline | 2-thiophenecarboxylic acid |
| Quantified Difference | ΔHisomerization = 2.6 kJ·mol⁻¹ (3-isomer more stable) |
| Conditions | Experimental combustion calorimetry and computational G3(MP2)//B3LYP calculations at 298.15 K |
Why This Matters
This quantifiable thermodynamic difference predicts differential chemical reactivity, metabolic stability, and shelf-life degradation profiles between 3- and 2-thiophene regioisomers, directly impacting procurement decisions for long-term compound library storage and reproducible SAR studies.
- [1] Ribeiro da Silva MAV, Santos AFLOM. Experimental and Computational Thermochemistry of 2- and 3-Thiophenecarboxylic Acids. Journal of Physical Chemistry A. 2002;106(42):9825-9830. View Source
